4-benzoyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride
CAS No.: 1215393-00-2
Cat. No.: VC11892673
Molecular Formula: C26H25ClFN3O2S
Molecular Weight: 498.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215393-00-2 |
|---|---|
| Molecular Formula | C26H25ClFN3O2S |
| Molecular Weight | 498.0 g/mol |
| IUPAC Name | 4-benzoyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C26H24FN3O2S.ClH/c1-29(2)16-7-17-30(26-28-23-21(27)10-6-11-22(23)33-26)25(32)20-14-12-19(13-15-20)24(31)18-8-4-3-5-9-18;/h3-6,8-15H,7,16-17H2,1-2H3;1H |
| Standard InChI Key | GJQMQVMDVDRZQN-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |
| Canonical SMILES | CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |
Introduction
The compound 4-benzoyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic organic molecule with potential applications in pharmaceutical research. It belongs to a class of benzamide derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydrochloride salt form enhances its solubility and stability in aqueous media.
Synthesis Pathway
The synthesis of this compound likely involves:
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Benzoylation Reaction: Introduction of the benzoyl group onto a benzamide precursor.
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Thiazole Functionalization: Incorporation of the 4-fluoro-benzothiazole moiety via nucleophilic substitution or condensation reactions.
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Side Chain Modification: Addition of the dimethylamino-propyl group through alkylation or reductive amination.
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Hydrochloride Formation: Conversion into the hydrochloride salt by treatment with HCl gas or aqueous HCl.
Potential Applications
4-Benzoyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride is of interest for its potential in:
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Antimicrobial Activity:
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Benzothiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains.
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The dimethylamino group may enhance membrane permeability.
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Anticancer Research:
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Benzamide scaffolds are known for their ability to inhibit enzymes like histone deacetylases (HDACs), which are targets in cancer therapy.
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The fluorine atom enhances metabolic stability and binding affinity.
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CNS Drug Development:
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The dimethylamino-propyl chain suggests potential interaction with neurotransmitter receptors or transporters.
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Biological Evaluation
While specific data on this compound is limited, similar benzamide derivatives have been evaluated for:
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Antimicrobial Activity: Minimum inhibitory concentrations (MICs) against bacterial strains such as E. coli and S. aureus typically range between 1–10 µM.
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Cytotoxicity Studies: IC50 values against cancer cell lines like HCT116 (colorectal carcinoma) are often in the low micromolar range.
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Toxicity Analysis: Selectivity indices (SI) are calculated to ensure safety profiles favor therapeutic over toxic effects.
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